5-Adamantan-1-yl-[1,3,4]thiadiazol-2-ylamine
Overview
Description
5-Adamantan-1-yl-[1,3,4]thiadiazol-2-ylamine: is a chemical compound with the molecular formula C12H17N3S and a molecular weight of 235.348 g/mol . It is characterized by the presence of an adamantane group attached to a thiadiazole ring, which imparts unique chemical and physical properties to the compound .
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit the interleukin-6 (il-6)/jak/stat3 pathway . IL-6 is a cytokine involved in inflammation and the maturation of B cells, and the JAK/STAT3 pathway is crucial for transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which causes DNA transcription and activity in the cell.
Mode of Action
It can be inferred from similar compounds that it may interact with its targets, possibly inhibiting the il-6/jak/stat3 pathway, leading to changes in cellular activity .
Biochemical Pathways
Based on the potential target, it can be inferred that the compound may affect the il-6/jak/stat3 pathway . This pathway plays a crucial role in immune response, hematopoiesis, inflammation, and cancer.
Result of Action
Similar compounds have shown inhibitory activity against tyrosyl-dna phosphodiesterase 1 (tdp1), a dna repair enzyme . Inhibition of TDP1 can reduce the efficacy of some anticancer drugs targeting topoisomerase 1 (TOP1), making it a promising target for antitumor therapy when combined with TOP1 poisons .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Adamantan-1-yl-[1,3,4]thiadiazol-2-ylamine typically involves the reaction of adamantane derivatives with thiadiazole precursors under specific conditions. One common method includes the cyclization of adamantane-substituted hydrazides with thiocarbonyl compounds . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 60-80°C .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product . The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions: 5-Adamantan-1-yl-[1,3,4]thiadiazol-2-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; reaction temperature: 25-50°C.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction temperature: 0-25°C.
Substitution: Halogenated compounds; reaction temperature: 50-100°C.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiadiazoles.
Scientific Research Applications
Chemistry: 5-Adamantan-1-yl-[1,3,4]thiadiazol-2-ylamine is used as a building block in the synthesis of various organic compounds . Its unique structure makes it valuable in the development of new materials and catalysts .
Biology: In biological research, the compound is used to study enzyme inhibition and protein interactions . It has shown potential as an inhibitor of specific enzymes involved in metabolic pathways .
Medicine: The compound has been investigated for its potential therapeutic applications, including its use as an anticancer agent . Studies have shown that it can inhibit the activity of certain enzymes involved in cancer cell proliferation .
Industry: In the industrial sector, this compound is used in the production of advanced materials and coatings . Its unique properties make it suitable for applications in electronics and nanotechnology .
Comparison with Similar Compounds
- 5-Adamantan-1-yl-[1,3,4]thiadiazol-2-ylamine
- 5-Adamantan-1-yl-[1,2,4]thiadiazol-3-ylamine
- 5-Adamantan-1-yl-[1,3,4]oxadiazol-2-ylamine
- 5-Adamantan-1-yl-[1,3,4]triazol-2-ylamine
Comparison: this compound is unique due to its specific substitution pattern on the thiadiazole ring . This substitution pattern imparts distinct chemical and biological properties to the compound, making it more effective as an enzyme inhibitor compared to its analogs . The presence of the adamantane group also enhances its stability and lipophilicity, contributing to its potential therapeutic applications .
Biological Activity
5-Adamantan-1-yl-[1,3,4]thiadiazol-2-ylamine is a compound that combines the adamantane scaffold with a thiadiazole moiety, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound features a rigid adamantane structure that contributes to its unique chemical properties. The synthesis typically involves the cyclization of thiosemicarbazides derived from adamantane derivatives. For example, one method includes treating adamantane-1-carbohydrazide with isothiocyanates to yield 1,3,4-thiadiazole derivatives .
Antimicrobial Activity
This compound derivatives have shown considerable antimicrobial activity. A study involving a series of thiadiazole-based thiazolidinones demonstrated that compounds derived from this scaffold exhibited potent antibacterial effects against various Gram-positive and Gram-negative bacteria. Notably, one derivative outperformed standard antibiotics like streptomycin and ampicillin .
Compound | Activity (MIC) | Reference |
---|---|---|
Compound 8 | 0.5 µg/mL (S. typhimurium) | |
Compound 10 | 1 µg/mL (E. coli) | |
Streptomycin | 2 µg/mL (S. aureus) |
Antiviral Activity
The adamantane moiety is known for its antiviral properties, particularly against influenza and HIV viruses. Studies have indicated that derivatives of 1,3,4-thiadiazole also exhibit antiviral activities. The combination of these two structures may enhance their efficacy against viral pathogens .
Anticancer Activity
Recent research has highlighted the potential of 5-adamantyl thiadiazole derivatives in cancer treatment. A series of compounds were synthesized and evaluated for their anti-proliferative effects on cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). Some derivatives showed IC50 values in the nanomolar range against wild-type and mutant EGFR, indicating significant anticancer potential .
Compound | Cell Line | IC50 (nM) | Reference |
---|---|---|---|
Compound 17 | A549 | 37.85 | |
Lapatinib (control) | A549 | 31.8 | |
Compound 14c | HepG2 | 71.5 |
The mechanism by which these compounds exert their biological effects is multifaceted:
- Antimicrobial : The thiadiazole ring can interact with bacterial enzymes such as MurA and MurB, disrupting cell wall synthesis .
- Antiviral : The adamantane structure may inhibit viral replication by interfering with viral ion channels .
- Anticancer : These compounds induce apoptosis in cancer cells by upregulating pro-apoptotic factors (BAX) and downregulating anti-apoptotic factors (Bcl-2) .
Case Studies
Case Study 1 : Antimicrobial Efficacy
A study evaluated the efficacy of various thiadiazole derivatives against resistant strains like MRSA and Pseudomonas aeruginosa. The results indicated that several derivatives exhibited superior antibacterial activity compared to conventional antibiotics, suggesting their potential as new therapeutic agents in treating resistant infections .
Case Study 2 : Anticancer Properties
In vitro studies on the anti-proliferative effects of adamantane-thiadiazole derivatives against multiple cancer cell lines revealed that certain compounds not only inhibited growth but also triggered apoptosis through specific molecular pathways. This highlights their potential for development into effective anticancer drugs .
Properties
IUPAC Name |
5-(1-adamantyl)-1,3,4-thiadiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3S/c13-11-15-14-10(16-11)12-4-7-1-8(5-12)3-9(2-7)6-12/h7-9H,1-6H2,(H2,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBIPRWDBYYCKHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NN=C(S4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351610 | |
Record name | 5-Adamantan-1-yl-[1,3,4]thiadiazol-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50351610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26526-57-8 | |
Record name | 5-Adamantan-1-yl-[1,3,4]thiadiazol-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50351610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(adamantan-1-yl)-1,3,4-thiadiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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